molecular formula C11H17NO B13541824 4-(3-Methoxyphenyl)butan-2-amine

4-(3-Methoxyphenyl)butan-2-amine

Cat. No.: B13541824
M. Wt: 179.26 g/mol
InChI Key: KZECXEYLEYCQJH-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butan-2-amine is a chemical compound with the molecular formula C11H17NO. It belongs to the class of substituted phenethylamines and is structurally related to the neurotransmitter dopamine. The compound is characterized by the presence of two methoxy (OCH~3~) groups on the phenethylamine backbone.

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-(3-Methoxyphenyl)butan-2-amine involves several steps. One common synthetic route includes the following reactions:

    Alkylation of Phenethylamine Derivative: Starting with a phenethylamine derivative (such as 3,4-dimethoxyphenethylamine), alkylation occurs at the α-carbon position using an appropriate alkyl halide or alkylating agent.

    Reductive Amination: The alkylation product undergoes reductive amination using a reducing agent (e.g., sodium cyanoborohydride) and an amine source (e.g., methylamine).

    Purification and Isolation: The resulting this compound is purified and isolated.

Industrial Production: Industrial-scale production methods are not widely documented, but the compound can be synthesized in laboratories using the above synthetic routes.

Chemical Reactions Analysis

4-(3-Methoxyphenyl)butan-2-amine can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or other oxidized products.

    Reduction: Reduction of the carbonyl group can yield secondary amines.

    Substitution: Substitution reactions may occur at the aromatic ring or the amino group.

Common reagents and conditions depend on the specific reaction type and functional groups involved.

Scientific Research Applications

Chemistry::

    Precursor: Used as a precursor in the synthesis of other compounds.

    Pharmaceutical Research: Investigated for potential drug development due to its structural similarity to dopamine.

Biology and Medicine::

    Neurotransmitter Analog: Studied for its effects on neurotransmitter systems.

    Receptor Binding Studies: Used in binding studies to explore interactions with receptors.

Industry::

    Chemical Intermediates: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for 4-(3-Methoxyphenyl)butan-2-amine remains an area of ongoing research. It likely interacts with receptors in the central nervous system, affecting neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)butan-2-amine shares structural features with other phenethylamines, including:

    3,4-Dimethoxyphenethylamine (DMPEA): A close structural analogue.

    Dopamine: The endogenous neurotransmitter it resembles.

its unique combination of methoxy groups distinguishes it from these related compounds.

Remember that further research and experimental evidence are essential to fully understand the compound’s properties and applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(3-methoxyphenyl)butan-2-amine

InChI

InChI=1S/C11H17NO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9H,6-7,12H2,1-2H3

InChI Key

KZECXEYLEYCQJH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)OC)N

Origin of Product

United States

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